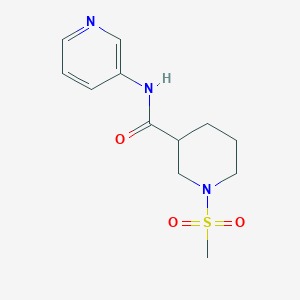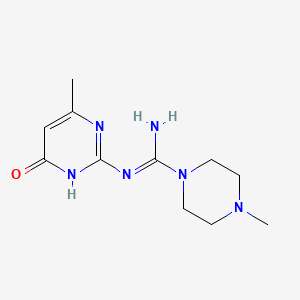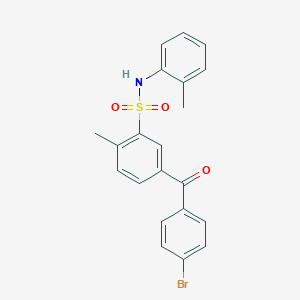![molecular formula C18H14Cl2N2O B6106517 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives and has been found to possess a broad range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a broad range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of reactive oxygen species (ROS). This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to enhance glucose uptake and improve insulin sensitivity, suggesting its potential use in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is its broad range of biological activities, making it a potential candidate for the development of new drugs. This compound has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research could focus on the development of new derivatives of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide with improved pharmacokinetic properties and exploring its potential use in the treatment of metabolic disorders and inflammatory diseases.
Métodos De Síntesis
3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can be synthesized through a multi-step process that involves the reaction between 4-(1H-pyrrol-1-yl)benzylamine and 3,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to possess anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3,4-dichloro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c19-16-8-5-14(11-17(16)20)18(23)21-12-13-3-6-15(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQMGONRMMRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6106453.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)

![1-[3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6106490.png)
![1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)